(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
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Overview
Description
(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is a derivative of Gibberellic Acid, a plant hormone that promotes growth and elongation of cells. This compound is known for its physiological and morphological effects in extremely low concentrations, making it a significant player in plant growth regulation .
Preparation Methods
The synthesis of (1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid involves several steps, starting from biotechnologically available gibberellic acid (Gibberellin A3). The synthetic routes include partial synthesis methods that modify the gibberellic acid structure to introduce the 2,2-dimethyl groups. Common reagents used in these reactions include diisobutylaluminium hydride (Dibal-H), N,N’-Dimethylformamide (DMF), and methoxymethylchloride (MOMCl) . Industrial production methods often involve large-scale fermentation processes using the fungus Gibberella fujikuroi, followed by chemical modifications to obtain the desired derivative .
Chemical Reactions Analysis
(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) to introduce oxygen functionalities.
Reduction: Common reducing agents include lithium diisopropylamide (LDA) and diisobutylaluminium hydride (Dibal-H).
Substitution: This reaction often involves halogenated reagents like m-chloroperbenzoic acid (MCPBA) to introduce halogen atoms into the molecule.
The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound .
Scientific Research Applications
(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid involves its interaction with gibberellin receptors in plant cells. The compound binds to these receptors, triggering a cascade of molecular events that lead to the transcription of genes responsible for cell elongation and growth . Key molecular targets include DELLA proteins, which act as repressors of gibberellin signaling. The binding of this compound to its receptor leads to the degradation of DELLA proteins, thereby promoting growth .
Comparison with Similar Compounds
(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is unique due to its high biological activity compared to other gibberellins. Similar compounds include:
Gibberellin A3: Another highly active gibberellin used in plant growth studies.
2,2-Diethyl Gibberellin A4: Similar in structure but with ethyl groups instead of methyl groups, showing comparable activity.
Gibberellin A1: Known for its role in stem elongation in plants.
These compounds share similar structures but differ in their specific substituents, which influence their biological activity and applications .
Properties
CAS No. |
79035-06-6 |
---|---|
Molecular Formula |
C21H28O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C21H28O5/c1-10-7-20-8-11(10)5-6-12(20)21-9-18(2,3)16(24)19(4,17(25)26-21)14(21)13(20)15(22)23/h11-14,16,24H,1,5-9H2,2-4H3,(H,22,23)/t11-,12-,13-,14-,16+,19+,20+,21-/m1/s1 |
InChI Key |
FGSSZPPPKWMFHU-NGLWCRRRSA-N |
SMILES |
CC1(CC23C4CCC5CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O)C |
Isomeric SMILES |
C[C@]12[C@H]3[C@@H]([C@@]45C[C@@H](CC[C@H]4[C@@]3(CC([C@@H]1O)(C)C)OC2=O)C(=C)C5)C(=O)O |
Canonical SMILES |
CC1(CC23C4CCC5CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O)C |
Synonyms |
(1α,2β,4aα,4bβ,10β)-2,4a-Dihydroxy-1,3,3-trimethyl-8-methylenegibbane-1,10-dicarboxylic Acid 1,4a-Lactone |
Origin of Product |
United States |
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